Product packaging for Glycerol 1-phosphate(Cat. No.:)

Glycerol 1-phosphate

Cat. No.: B1228811
M. Wt: 170.06 g/mol
InChI Key: AWUCVROLDVIAJX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycerol 1-phosphate (G-1-P), also known systematically as (2S)-2,3-dihydroxypropyl dihydrogen phosphate or sn-glycerol 1-phosphate, is a key chiral isomer of glycerol phosphate with a molecular formula of C3H9O6P and a molecular weight of 172.07 g/mol . This compound serves a critical role as the enantiomeric glycerophosphate backbone for the ether phospholipids found in Archaea, a fundamental distinction known as the "lipid divide" that separates archaeal membranes from those of bacteria and eukaryotes, which utilize the enantiomer glycerol 3-phosphate . The biosynthesis of G-1-P in Archaea occurs through the stereospecific reduction of the glycolysis intermediate dihydroxyacetone phosphate (DHAP), a reaction catalyzed by the enzyme sn-glycerol-1-phosphate dehydrogenase . It acts as a direct precursor in the biosynthesis of archeol and caldarchaeol, which are core structures of archaeal ether lipids . In groundbreaking research, G-1-P has been identified as a component of a variant O-mannosyl glycan on α-dystroglycan (α-DG) in mammals . This GroP-containing glycoform is a recent discovery and its biological role is an active area of investigation, with its presence appearing to vary by cell type . Researchers utilize G-1-phosphate for studies in lipidomics, archaeal biology, membrane biophysics, and the burgeoning field of mammalian glycobiology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7O6P-2 B1228811 Glycerol 1-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUCVROLDVIAJX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis Pathways of Sn Glycerol 1 Phosphate

De Novo Synthesis from Dihydroxyacetone Phosphate (B84403) (DHAP)

The primary de novo pathway for sn-glycerol 1-phosphate synthesis involves the reduction of dihydroxyacetone phosphate (DHAP). wikipedia.org DHAP is a key intermediate in the glycolysis pathway. wikipedia.org This synthesis is particularly significant in Archaea, where sn-glycerol 1-phosphate forms the backbone of their unique membrane phospholipids (B1166683). wikipedia.orgoup.com

The enzymatic conversion of DHAP to sn-glycerol 1-phosphate is catalyzed by sn-glycerol-1-phosphate (B1203117) dehydrogenase (G1PDH), also known as glycerol-1-phosphate dehydrogenase [NAD(P)+]. wikipedia.orgebi.ac.uk This enzyme facilitates the transfer of a hydride ion from NADH or NADPH to DHAP, resulting in the formation of sn-glycerol 1-phosphate. wikipedia.orguniprot.org The reaction is as follows:

sn-glycerol 1-phosphate + NAD(P)+ ⇌ dihydroxyacetone phosphate + NAD(P)H + H+ wikipedia.org

G1PDH is a key enzyme that distinguishes Archaea from Bacteria and Eukarya, as it produces the sn-1 stereoisomer of glycerol (B35011) phosphate, whereas the other domains of life synthesize the sn-3 enantiomer. oup.comexpasy.org Studies on G1PDH from various archaeal species, such as Methanothermobacter thermautotrophicus and Aeropyrum pernix K1, have revealed that the enzyme is NAD(P)H-dependent and can selectively produce sn-glycerol 1-phosphate. oup.comnih.gov The enzyme from A. pernix is a dimer with a molecular mass of approximately 72.4 kDa and exhibits optimal activity at high temperatures (94-96°C). nih.gov The catalytic mechanism is believed to follow an ordered bi-bi kinetic model. uniprot.orgnih.gov

Table 1: Properties of sn-Glycerol-1-Phosphate Dehydrogenase (G1PDH)

PropertyDescriptionReferences
EC Number 1.1.1.261 wikipedia.orgexpasy.org
Reaction sn-glycerol 1-phosphate + NAD(P)+ ⇌ dihydroxyacetone phosphate + NAD(P)H + H+ wikipedia.orgebi.ac.ukuniprot.org
Cofactors NAD+, NADP+ wikipedia.orguniprot.org
Domain Primarily Archaea wikipedia.orgoup.comexpasy.org
Cellular Location Cytosol wikipedia.org
Significance Key enzyme in the biosynthesis of archaeal membrane lipids. wikipedia.orgexpasy.org

The synthesis of sn-glycerol 1-phosphate is intrinsically linked to central carbohydrate metabolism. Its precursor, DHAP, is a pivotal intermediate in both glycolysis and gluconeogenesis. wikipedia.orgfiveable.me This connection allows for the synthesis of the glycerol backbone of lipids from various carbon sources, including carbohydrates, amino acids, and citric acid cycle intermediates. wikipedia.orglibretexts.org In glycolysis, glucose is broken down to produce pyruvate (B1213749) and ATP, with DHAP being one of the key triose phosphate intermediates. fiveable.me Conversely, during gluconeogenesis, non-carbohydrate precursors are converted back to glucose, a process that also involves the formation of DHAP. libretexts.org This metabolic flexibility ensures a steady supply of sn-glycerol 1-phosphate for membrane lipid synthesis, regardless of the primary carbon source available to the organism.

Enzymatic Catalysis by sn-Glycerol-1-Phosphate Dehydrogenase (G1PDH)

Catabolic Pathways and Interconversion of Glycerol Phosphates

While sn-glycerol 1-phosphate is primarily associated with anabolic pathways in Archaea, the metabolism of its stereoisomer, sn-glycerol 3-phosphate, is central to catabolism in many organisms. nih.gov The interconversion of these glycerol phosphate isomers is a key feature of lipid and carbohydrate metabolism. nih.gov

Heterotrophic organisms can utilize exogenous glycerol as a carbon and energy source. nih.govfrontiersin.org In these organisms, glycerol is typically first phosphorylated to sn-glycerol 3-phosphate by glycerol kinase. fiveable.measm.org This sn-glycerol 3-phosphate is then oxidized to DHAP by glycerol-3-phosphate dehydrogenase, which can then enter the glycolytic pathway to generate energy. fiveable.measm.orghmdb.ca This catabolic route via sn-glycerol 3-phosphate is distinct from the biosynthetic pathway of sn-glycerol 1-phosphate. nih.gov Even in heterotrophic archaea that can utilize glycerol, it is catabolized via sn-glycerol 3-phosphate, while sn-glycerol 1-phosphate is reserved for lipid biosynthesis. nih.gov

Glycerol kinase and glycerol-3-phosphate dehydrogenase are key enzymes in the metabolism of glycerol and its phosphorylated derivatives in Bacteria and Eukarya. plos.orgresearchgate.net

Glycerol Kinase (GK): This enzyme catalyzes the ATP-dependent phosphorylation of glycerol to form sn-glycerol 3-phosphate. fiveable.measm.org This is the initial step in the utilization of free glycerol derived from the breakdown of triglycerides. fiveable.melibretexts.org

Glycerol-3-Phosphate Dehydrogenase (GPDH): This enzyme catalyzes the reversible oxidation of sn-glycerol 3-phosphate to DHAP. fiveable.menih.gov There are two main types of GPDH: a cytosolic, NAD+-dependent enzyme (GPD1) and a mitochondrial, FAD-dependent enzyme (GPD2). nih.gov The cytosolic enzyme is crucial for both the synthesis of glycerol 3-phosphate from DHAP for lipid synthesis and the conversion of glycerol 3-phosphate to DHAP for glycolysis. nih.gov The mitochondrial enzyme is part of the glycerol phosphate shuttle, which transfers reducing equivalents from the cytosol to the mitochondrial electron transport chain. wikipedia.org

The coordinated action of these enzymes allows for the integration of lipid and carbohydrate metabolism, enabling the cell to either store energy in the form of triglycerides or to catabolize glycerol for energy production. nih.govlibretexts.org

Table 2: Key Enzymes in Related Glycerol Phosphate Metabolism

EnzymeEC NumberReactionFunction
Glycerol Kinase2.7.1.30Glycerol + ATP → sn-Glycerol 3-phosphate + ADPPhosphorylation of free glycerol. fiveable.measm.org
Glycerol-3-Phosphate Dehydrogenase (NAD+)1.1.1.8sn-Glycerol 3-phosphate + NAD+ ⇌ Dihydroxyacetone phosphate + NADH + H+Interconversion of G3P and DHAP in the cytosol. nih.govuniprot.org
Glycerol-3-Phosphate Dehydrogenase (FAD)1.1.5.3sn-Glycerol 3-phosphate + FAD ⇌ Dihydroxyacetone phosphate + FADH2Oxidation of G3P in the mitochondrial glycerol phosphate shuttle. pnas.org

Metabolism of Exogenous Glycerol in Heterotrophic Organisms

Prebiotic Synthesis and Origins of Glycerol Phosphates

The presence of glycerol and its phosphorylated derivatives in modern biological systems raises questions about their origins on the early Earth. Glycerol itself has been detected in meteorites, suggesting its availability in the prebiotic environment. nih.gov Several plausible prebiotic syntheses of glycerol phosphates have been proposed.

Research has demonstrated that glycerol phosphates, including glycerol-1-phosphate, can be formed under conditions simulating the early Earth. nih.govmdpi.com These include reactions under hydrothermal conditions, reactions involving condensing agents, and catalysis by minerals like schreibersite found in meteorites. nih.govmdpi.com Studies have also shown that the phosphorylation of glycerol can be promoted by silicates in non-aqueous solvents, yielding significant amounts of glycerol phosphates. nih.gov Another potential pathway involves the synthesis of glycerol phosphate isomers in interstellar ice analogs through exposure to energetic electrons, mimicking the effects of galactic cosmic rays. uhmreactiondynamics.org These findings suggest that glycerol phosphates could have been available for the assembly of the first protocells. nih.govuhmreactiondynamics.org The formation of glycerol phosphates is considered a critical step in the origin of life, as they are essential components of cell membranes. nih.govmdpi.com

Enzymology of Sn Glycerol 1 Phosphate Metabolism

Characterization of sn-Glycerol-1-Phosphate (B1203117) Dehydrogenase (G1PDH)

sn-Glycerol-1-phosphate dehydrogenase (G1PDH) is the enzyme responsible for the synthesis of sn-glycerol 1-phosphate (G1P), the stereospecific backbone of phospholipids (B1166683) in Archaea. unife.ittandfonline.com It catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP) using NAD(P)H as a cofactor. uniprot.orguniprot.orgfrontiersin.org This enzyme is critical for the divergence of archaeal lipid biosynthesis from that of Bacteria and Eukarya, which utilize the enantiomeric sn-glycerol 3-phosphate. unife.itoup.com

The three-dimensional structures of G1PDH have been determined for several archaeal species, including Methanocaldococcus jannaschii and Archaeoglobus fulgidus. frontiersin.orgnih.govproteopedia.orgenzymes.me.ukpdbj.org The enzyme from M. jannaschii consists of two distinct domains separated by a deep cleft that accommodates the coenzyme NADPH, the substrate DHAP (or product G1P), and a central Zn²⁺ ion. oup.comnih.gov The N-terminal domain features an atypical Rossmann fold, which is crucial for coenzyme binding. nih.gov

G1PDH can utilize both NADH and NADPH as coenzymes for the reduction of DHAP, although specificity varies between organisms. researchgate.net

The enzyme from Methanocaldococcus jannaschii shows a threefold preference for NADPH over NADH. nih.gov

In Methanothermobacter thermautotrophicus, the enzyme can use both coenzymes, but the Kₘ for NADPH is significantly lower than for NADH, indicating a higher affinity for NADPH. uniprot.org

The G1PDH from Aeropyrum pernix also prefers NADPH for the production of G1P. nih.gov

G1PDH is typically a zinc-dependent metalloenzyme. unife.itresearchgate.net The Zn²⁺ ion is essential for catalytic activity and is located in the active site, where it participates in substrate binding and polarization. oup.comnih.govresearchgate.net The activity of G1PDH can be completely inhibited by chelating agents like EDTA, confirming the crucial role of the metal ion. uniprot.org While Zn²⁺ is the most common metal cofactor, a bacterial G1PDH homolog, AraM from Bacillus subtilis, is dependent on Ni²⁺ instead. unife.itrhea-db.org The enzyme from M. thermautotrophicus can be partially inhibited by other divalent cations such as Co²⁺ and Cu²⁺. uniprot.org

The catalytic reaction of G1PDH follows an ordered Bi-Bi kinetic mechanism. uniprot.orgnih.gov This mechanism involves the sequential binding of the coenzyme and then the substrate to the enzyme.

Kinetic parameters have been determined for G1PDH from various archaeal sources. For instance, the enzyme from Methanothermobacter thermautotrophicus exhibits a much lower Kₘ for DHAP compared to G1P, suggesting that the physiological direction of the reaction is the formation of sn-glycerol 1-phosphate. nih.gov The enzyme from Sulfolobus tokodaii also shows Kₘ values that support the preferential reduction of DHAP. tandfonline.com

Kinetic Parameters of G1PDH from Various Organisms
OrganismSubstrateCoenzymeKₘ (mM)Vₘₐₓ (μmol/min/mg)Source
Methanothermobacter thermautotrophicusDHAPNADH2.17610 uniprot.org
DHAPNADPH0.58303
sn-Glycerol 1-phosphateNAD⁺16.339.8
sn-Glycerol 1-phosphateNADP⁺4.823.9
Aeropyrum pernixDHAPNADH0.46N/A uniprot.org
DHAPNADPH0.29N/A
Sulfolobus tokodaiiDHAPNADPH0.470.0328 tandfonline.com
NADPH-0.067N/A
Methanocaldococcus jannaschiiDHAPNADPH0.31N/A nih.gov
NADPH-0.03N/A

The catalytic mechanism involves a pro-R hydride transfer from the coenzyme to the DHAP carbonyl carbon. uniprot.orgnih.gov This stereospecific transfer is facilitated by the Zn²⁺ ion, which polarizes the carbonyl group, making it more susceptible to reduction. nih.gov The binding of the substrate and coenzyme induces conformational changes in the active site, positioning the nicotinamide (B372718) ring for the hydride transfer. nih.gov

Coenzyme Specificity (NADH/NADPH) and Metal Ion Dependence (Zn<sup>2+</sup>, Ni<sup>2+</sup>)

Glycerol-1-Phosphate Phosphohydrolases

Glycerol-1-phosphate phosphohydrolases (GPPs), also known as glycerol-1-phosphatases, are enzymes that catalyze the hydrolysis of sn-glycerol 1-phosphate. ebi.ac.ukebi.ac.uk These enzymes belong to the haloacid dehalogenase (HAD)-like hydrolase superfamily. nih.gov

In organisms like the yeast Saccharomyces cerevisiae, GPPs are key enzymes in the biosynthesis of glycerol (B35011). uniprot.orguniprot.orglipidmaps.org Glycerol production is crucial for several physiological processes, including osmoadaptation, where it acts as a compatible solute to protect cells against high osmotic stress. uniprot.orguniprot.orglipidmaps.org S. cerevisiae has two main GPP isoforms, Gpp1 and Gpp2, which are involved in this process. nih.govuniprot.orguniprot.org The production of glycerol via the dephosphorylation of a glycerol phosphate precursor is a widespread pathway. nih.gov

Glycerol-1-phosphate phosphohydrolases catalyze the specific hydrolysis of the phosphate group from sn-glycerol 1-phosphate. ebi.ac.uknih.gov The reaction involves the cleavage of the phosphoric monoester bond, yielding glycerol and inorganic phosphate as products. ebi.ac.uk

Reaction: sn-Glycerol 1-phosphate + H₂O → Glycerol + Phosphate ebi.ac.uk

These enzymes exhibit specificity for their substrate. For example, the G1PDH from Aeropyrum pernix is not active towards glycerol-2-phosphate. uniprot.org The reaction is essentially irreversible and represents the final step in the synthesis of glycerol from DHAP. nih.gov In some contexts, acid phosphatases can be used synthetically to perform the reverse reaction, phosphorylating glycerol to produce rac-glycerol-1-phosphate, although this is not their typical physiological role. researchgate.netresearchgate.net

Biological Functions and Cellular Roles of Sn Glycerol 1 Phosphate

Essential Backbone for Archaeal Membrane Ether Lipids

The unique membrane lipids of archaea are a primary factor in their ability to thrive in extreme environments. frontiersin.orgacs.org These lipids are characterized by isoprenoid chains linked to a sn-glycerol-1-phosphate (B1203117) backbone via ether bonds, in contrast to the ester-linked fatty acids and sn-glycerol-3-phosphate backbone found in bacteria and eukaryotes. frontiersin.orgnih.govportlandpress.com This distinct chemical structure is believed to be a vital adaptation for survival in harsh conditions. portlandpress.com

Biosynthesis of Core Lipid Structures (e.g., Archaeol (B159478), Caldarchaeol)

The biosynthesis of archaeal membrane lipids begins with the formation of sn-glycerol-1-phosphate. nih.gov This is synthesized from dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, through the action of the enzyme sn-glycerol-1-phosphate dehydrogenase. wikipedia.orgebi.ac.uk This enzyme is distinct from the G3P dehydrogenase found in bacteria and eukaryotes. nih.gov

Once G1P is formed, it serves as the foundation for the creation of core lipid structures like archaeol and caldarchaeol (B1233393). wikipedia.orgwikiwand.com The process continues with the sequential attachment of isoprenoid chains. nih.gov

Archaeol Synthesis: A cytosolic enzyme, geranylgeranylglyceryl phosphate (GGGP) synthase, attaches a geranylgeranyl group to the sn-3 position of G1P. wikipedia.orgfrontiersin.org A second enzyme, digeranylgeranylglyceryl phosphate (DGGGP) synthase, then adds another geranylgeranyl group to the sn-2 position, forming 2,3-di-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP), an unsaturated precursor to archaeol. nih.govwikipedia.org

Caldarchaeol Synthesis: Caldarchaeol, a tetraether lipid, is thought to be formed from two archaeol molecules that are covalently linked. nih.govwikipedia.org This head-to-head coupling of isoprenoid intermediates is a complex process involving a radical S-adenosylmethionine (SAM) protein called tetraether synthase (Tes). wikipedia.org

The final steps in the biosynthesis of these core lipids involve the reduction of the double bonds in the isoprenoid chains and the attachment of various polar head groups. nih.govwikipedia.org

Contribution to Membrane Stability and Integrity

The ether linkages and branched isoprenoid chains of archaeal lipids, built upon the sn-glycerol-1-phosphate backbone, confer exceptional stability and low permeability to their cell membranes. wikipedia.orgresearchgate.net These features are crucial for archaea to withstand extreme conditions such as high temperatures, high salinity, and extreme pH levels. frontiersin.orgacs.orgresearchgate.net

The stability of these membranes is a key factor in the survival and adaptation of archaea to some of the most inhospitable environments on Earth. frontiersin.org For instance, the membranes of hyperthermophiles, which are composed of tetraether lipids like caldarchaeol, are able to maintain their integrity at temperatures approaching the boiling point of water. wikipedia.org Similarly, the lipids of halophiles, which often contain specific modifications, help to maintain low membrane permeability in high salt concentrations. frontiersin.org

Intermediary Role in Cellular Metabolism and Lipid Homeostasis

sn-Glycerol-1-phosphate is a key intermediate that connects carbohydrate metabolism with lipid biosynthesis. wikipedia.orgbritannica.com Its synthesis from DHAP, a product of glycolysis, directly links the central carbon metabolism to the production of the fundamental building blocks of archaeal membranes. wikipedia.org

In heterotrophic archaea, there appears to be a separation between the anabolic pathway for lipid synthesis and the catabolic pathway for glycerol (B35011) utilization. nih.gov Exogenously supplied glycerol is phosphorylated to sn-glycerol-3-phosphate (G3P), which is then catabolized via DHAP. nih.gov In contrast, the de novo synthesis of the lipid backbone exclusively utilizes sn-glycerol-1-phosphate. nih.gov This separation of pathways by using enantiomeric forms of glycerol phosphate is a unique feature of archaeal metabolism. nih.gov The maintenance of phospholipid homeostasis is a complex process involving biosynthesis, remodeling, and degradation to ensure the correct lipid composition of cellular membranes. nih.gov

Physiological Implications in Specific Organisms and Cellular Processes

The unique properties of lipids derived from sn-glycerol-1-phosphate have significant physiological consequences for archaea, enabling them to adapt to a wide range of environmental challenges. frontiersin.org

Metabolic Adaptations to Environmental Stress

Archaea have evolved various strategies to modify their membrane lipid composition in response to environmental stress, and these adaptations are fundamentally linked to the sn-glycerol-1-phosphate backbone. frontiersin.org

Temperature Adaptation: In psychrophilic (cold-loving) archaea such as Methanococcoides burtonii, an increase in the degree of unsaturation in the isoprenoid chains allows for growth at low temperatures by maintaining membrane fluidity. frontiersin.org

Osmotic Stress: In many yeasts, the accumulation of glycerol, synthesized from sn-glycerol-3-phosphate, is a response to hyperosmotic stress. mdpi.complos.org While this involves the G3P enantiomer, it highlights the general importance of glycerol phosphate metabolism in stress adaptation. In halophilic archaea, specific polar head groups attached to the archaeol moiety, which is built on the G1P backbone, contribute to low membrane permeability under high salt conditions. frontiersin.org

Involvement in Neuronal Metabolic Dynamics

While sn-glycerol-1-phosphate is characteristic of archaea, its enantiomer, sn-glycerol-3-phosphate, plays a crucial role in the metabolic dynamics of neurons in eukaryotes. nih.gov The biosynthesis of glycerol-3-phosphate is activated during long-term potentiation, a process involved in learning and memory, and is associated with the upregulation of glycolysis and the TCA cycle. nih.govresearchgate.net The glycerol-3-phosphate shuttle is important for providing metabolic flexibility in neurons, especially when other energy-producing pathways are impaired. researchgate.netresearchgate.net Although this involves G3P, it underscores the fundamental role of glycerol phosphate molecules in cellular energy metabolism and response to increased energy demands. A study on mouse embryonic neurons suggested that the enzyme GDPGP1, which converts GDP-D-glucose to glucose-1-phosphate, is cytoprotective under metabolic stress, highlighting the importance of glucose phosphate derivatives in neuronal resilience. rupress.org

Genetic and Evolutionary Aspects of Sn Glycerol 1 Phosphate Pathways

Genes Encoding sn-Glycerol-1-Phosphate (B1203117) Dehydrogenase

The key enzyme responsible for the synthesis of the G1P backbone is sn-glycerol-1-phosphate dehydrogenase (G1PDH). nih.govwikipedia.orgactascientific.com This enzyme catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP) to G1P. uu.nlresearchgate.netmdpi.com The genes encoding G1PDH, often designated as egsA or araM, have been identified across a wide range of archaeal species. actascientific.comnih.govgenome.jp While initially thought to be exclusive to Archaea, homologs of G1PDH genes have also been discovered in some bacterial species, such as Bacillus subtilis. nih.govactascientific.comnih.gov

The bacterial G1PDH, exemplified by AraM from Bacillus subtilis, is a homodimeric protein that utilizes NADH to reduce DHAP to G1P. nih.gov Interestingly, the bacterial enzyme often shows a dependence on Ni²⁺ for its activity, in contrast to the Zn²⁺-dependent G1PDHs typically found in Archaea. nih.govenzyme-database.org The presence of these genes in bacteria is often attributed to horizontal gene transfer from an archaeal source. actascientific.comasm.org

Biochemical characterization has been performed on G1PDH from several archaeal sources, including Methanothermobacter thermautotrophicus and Aeropyrum pernix K1. oup.com These studies confirm that G1PDH is an NAD(P)H-dependent enzyme that selectively produces G1P. oup.com The gene encoding G1PDH is considered a key marker for the archaeal domain and its presence is fundamental to the unique composition of their cell membranes. wikipedia.org

Table 1: Examples of Genes Encoding sn-Glycerol-1-Phosphate Dehydrogenase

Gene NameOrganismDomainKey Features
egsAMethanothermobacter thermautotrophicusArchaeaFirst sequenced archaeal G1PDH. actascientific.com
araMBacillus subtilisBacteriaNi²⁺-dependent G1PDH, likely acquired via horizontal gene transfer. nih.gov
G1PDHAeropyrum pernix K1ArchaeaZn²⁺-dependent metalloenzyme. researchgate.net
gpsAArchaeoglobus fulgidusArchaeaWhile this organism has a G3PDH, the presence of G1PDH genes in other archaea is central to the lipid divide. rcsb.orgnih.gov

Evolutionary Trajectories of Glycerol (B35011) Phosphate Biosynthesis

The evolution of the distinct G1P and G3P biosynthetic pathways is central to understanding the early divergence of life. The enzymes responsible, G1PDH and G3PDH, are not homologous, suggesting they arose independently. uu.nlfrontiersin.org

Phylogenetic Analysis and Divergence of G1PDH and G3PDH

Phylogenetic analyses of G1PDH and G3PDH reveal deep evolutionary roots and distinct lineages for each enzyme. G1PDH and G3PDH belong to unrelated protein superfamilies. uu.nl G1PDH shows sequence similarity to certain alcohol dehydrogenases, while G3PDH has its own distinct evolutionary history. oup.com

Molecular phylogenetic trees constructed for G1PDH (EgsA/AraM) and G3PDHs (GpsA and GlpA/GlpD) suggest a complex evolutionary history. nih.gov Some analyses propose that the last universal common ancestor (LUCA) may have possessed a G3P-based lipid membrane, and that the archaeal lineage later acquired G1PDH, leading to the replacement of G3P lipids with G1P lipids. nih.govresearchgate.net Reconstructing the evolutionary history of these ancient genes is challenging due to their deep divergence and the limitations of traditional phylogenetic methods. nih.gov However, outgroup-free rooting methods applied to G1PDH and G3PDH gene trees support extensive interdomain horizontal gene transfer. nih.gov

Horizontal Gene Transfer Events and Lipid Chemistry

Horizontal gene transfer (HGT) has played a significant role in the distribution of genes related to lipid biosynthesis, blurring the lines of the lipid divide. eduversum.orgresearchgate.net The presence of G1PDH homologs in bacteria is a prime example of HGT from Archaea to Bacteria. nih.govactascientific.com This transfer allows some bacteria to synthesize archaeal-type ether lipids. nih.gov

Conversely, some archaea possess genes for fatty acid biosynthesis, which is characteristic of bacteria, and can produce membrane lipids with ester-linked fatty acids. nih.govbiorxiv.org The hyperthermophilic archaeon Archaeoglobus fulgidus, for instance, possesses a gpsA gene encoding a G3PDH, likely acquired through HGT from a bacterial source. rcsb.orgnih.gov These instances of "mixed" lipid chemistries suggest that the genetic machinery for both types of lipids has been exchanged between domains throughout evolutionary history. eduversum.orgnih.gov The existence of bacteria within the FCB (Fibrobacteres-Chlorobi-Bacteroidetes) superphylum that encode a putative archaeal pathway for ether-bound lipids further supports the idea of HGT and the potential for "mixed membranes" in nature. nih.gov

Hypotheses on the Origin of the Lipid Divide and Early Life Evolution

The fundamental difference in membrane lipid composition between Archaea and Bacteria has led to several hypotheses regarding the nature of the last universal common ancestor (LUCA) and the forces that drove the lipid divide.

One prominent hypothesis suggests that LUCA possessed a "mixed" or heterochiral membrane, containing both G1P and G3P lipids. researchgate.netresearchgate.net This mixed membrane could have been synthesized non-enzymatically or by non-stereospecific enzymes. uu.nl The subsequent divergence into Archaea and Bacteria would have involved the independent evolution of stereospecific enzymes, G1PDH and G3PDH, leading to the formation of more stable homochiral membranes. uu.nlresearchgate.net

An alternative hypothesis posits that LUCA had a membrane based on G3P lipids, and that G1P-based membranes evolved later in the archaeal lineage. nih.govresearchgate.net This scenario is supported by some phylogenetic analyses suggesting that G3PDH may have been present in the universal common ancestor. researchgate.net

A third set of ideas revolves around the possibility that LUCA was a non-cellular entity or had a membrane not based on lipids as we know them today. eduversum.org In this view, the distinct lipid biosynthetic pathways would have evolved independently in the emerging archaeal and bacterial lineages. researchgate.net

The initial theory that heterochiral membranes were inherently unstable, driving the separation, has been challenged by modern experiments. uu.nltechnologynetworks.com Studies have shown that engineered E. coli can incorporate a significant amount of archaeal-type lipids into their membranes without compromising stability, and in some cases, these mixed membranes show increased robustness to certain environmental stresses. researchgate.netresearchgate.netsciencealert.com This suggests that factors other than simple membrane stability, such as the co-evolution and adaptation of membrane proteins to their specific lipid environments, may have been the primary drivers of the lipid divide. eduversum.orgresearchgate.netnih.gov

Advanced Research Methodologies for Sn Glycerol 1 Phosphate Analysis

Spectroscopic Techniques for Detection and Characterization

Spectroscopic methods provide powerful tools for the structural elucidation and quantification of sn-glycerol 1-phosphate. These techniques are often used in combination to provide a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a highly effective method for analyzing phosphorylated compounds like sn-glycerol 1-phosphate. This technique provides information about the chemical environment of the phosphorus atom, allowing for the differentiation of various phosphate (B84403) esters. nih.gov

In studies of glycerophospholipids, ³¹P-NMR can distinguish between different headgroups and their stereoisomers. acs.orguzh.ch For instance, the ³¹P-NMR chemical shifts can differentiate between sn-glycero-1-phosphate and its isomer, sn-glycero-3-phosphate, particularly when analyzing the products of enzymatic reactions. nih.govasm.org The distinct resonance signals of the resulting diastereomeric glycerol-phospho-L-myo-inositol products, formed by the action of specific enzymes, allow for the determination of the stereospecificity of the enzymes involved in the synthesis of CDP-glycerol precursors. asm.org A study assigned the resonance at 0.60 ppm to sn-glycero-1-phospho-3-L-myo-inositol and the signal at 0.62 ppm to sn-glycero-3-phospho-3-L-myo-inositol in the ³¹P-NMR spectrum. asm.org

Key Research Findings from ³¹P-NMR Analysis:

Sample TypeKey FindingReference
Enzymatic reaction productsDistinct ³¹P-NMR signals for sn-glycero-1-phospho-3-L-myo-inositol (0.60 ppm) and sn-glycero-3-phospho-3-L-myo-inositol (0.62 ppm) allowed for stereospecificity determination of glycerol (B35011) phosphate cytidylyltransferase (GCT). asm.org
Aqueous dispersions of phospholipids (B1166683)³¹P-NMR spectra reflect the gel-liquid crystalline phase transitions, demonstrating changes in the motion of the phosphate headgroup. liposomes.ca
Extracted tissue phospholipidsSaponification yields glycerol 3-phosphoryl polar headgroups with distinct ³¹P-NMR chemical shifts, aiding in the characterization of phospholipid profiles. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a cornerstone technique for the analysis of sn-glycerol 1-phosphate, offering high sensitivity and the ability to determine its molecular weight and structure. When coupled with chromatographic separation, it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. nih.govnih.gov

Tandem mass spectrometry (MS/MS) further enhances the analytical capabilities by providing detailed structural information through fragmentation analysis. nih.govasm.orgnih.gov In the analysis of glycerol phosphates, MS/MS can be used to confirm the identity of the compounds by comparing their fragmentation patterns with those of known standards. For example, in negative ion mode, the precursor ion of glycerol phosphate at m/z 171.00587 yields characteristic fragment ions. nih.gov One of the most abundant fragment ions observed is at m/z 78.9597. nih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide highly accurate mass measurements, which aids in the confident identification of metabolites from biological samples. plos.orgebi.ac.uk This technique has been instrumental in studies identifying both sn-glycerol 1-phosphate and sn-glycerol 3-phosphate in bacteria. nih.govresearchgate.netnyu.edu

Chromatographic Separations and Chiral Analysis

Chromatographic techniques are indispensable for separating sn-glycerol 1-phosphate from its isomers and other cellular components prior to detection. The choice of chromatographic method depends on the specific analytical goals, such as chiral separation or analysis of intact phospholipids.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sn-glycerol 1-phosphate, derivatization is required to increase their volatility. cardiff.ac.uk Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. cardiff.ac.ukresearchgate.net

GC/MS has been successfully used to detect both sn-glycerol 1-phosphate and sn-glycerol 3-phosphate in bacterial extracts. nih.govresearchgate.net The method relies on comparing the retention times and mass spectra of the derivatized analytes with those of authentic standards. nih.gov

Example of GC/MS Data for a Related Compound:

CompoundDerivativeInstrumentKey Fragments (m/z) and Relative IntensityReference
1-Dodecanoyl-glycero-3-phosphateTMSNot specifiedsplash10-03fs-9511000000-e48177b4e18340e30251 hmdb.ca
sn-Glycerol-1-phosphate (B1203117)TMSPegasus III TOF-MS system, Leco; GC 6890, Agilent Technologies101 (100), 299 (99.30), 147 (96.80), 103 (84.78), 357 (63.06) nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) and High-Resolution Techniques

Liquid chromatography-mass spectrometry (LC/MS) is a versatile and widely used technique for the analysis of a broad range of compounds, including polar and non-volatile molecules like sn-glycerol 1-phosphate, without the need for derivatization. nih.govcardiff.ac.uk This method has been instrumental in sensitively detecting and confirming the presence of both sn-glycerol 1-phosphate and sn-glycerol 3-phosphate in various bacterial strains. nih.govresearchgate.netnyu.edu The identification is typically achieved by comparing the retention times and mass spectra of the analytes with those of synthetic standards. nih.gov High-resolution mass spectrometry coupled with LC provides enhanced specificity and confidence in identification. nih.govresearchgate.net

Chiral LC-MS methods have been developed to separate the enantiomers of glycerol phosphates, which is critical for studying the stereochemistry of membrane lipids. cardiff.ac.ukmdpi.com These methods have revealed the presence of both sn-glycerol 1-phosphate and sn-glycerol 3-phosphate in the same bacterial samples, suggesting the co-existence of different biosynthetic pathways. cardiff.ac.ukmdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC

Both HILIC and reversed-phase high-performance liquid chromatography (RP-HPLC) are powerful LC modes for the analysis of sn-glycerol 1-phosphate and related phospholipids.

Hydrophilic Interaction Liquid Chromatography (HILIC) separates compounds based on their polarity. It is particularly well-suited for the analysis of highly polar molecules like glycerol phosphates and the headgroups of phospholipids. chromatographyonline.comchromatographyonline.comnih.govresearchgate.net HILIC can effectively separate different classes of phospholipids, which can then be identified by mass spectrometry. researchgate.net A key advantage of HILIC is its compatibility with electrospray ionization-mass spectrometry (ESI-MS) due to the high organic content of the mobile phase. chromatographyonline.comchromatographyonline.com This technique has been used to show that HILIC methods can significantly improve the coverage of polar metabolites, such as phosphates, compared to reversed-phase separations. chromatographyonline.comchromatographyonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. diva-portal.org While less common for the direct analysis of the highly polar sn-glycerol 1-phosphate itself, it is a method of choice for analyzing the molecular species of phospholipids containing this backbone. researchgate.netnih.gov In these analyses, the separation is based on the differences in the hydrophobic acyl chains. researchgate.netresearchgate.net RP-HPLC coupled with MS has been used to identify dozens of molecular species of phospholipids derived from sn-glycerol 1-phosphate and sn-glycerol 3-phosphate precursors. mdpi.comresearchgate.net

Comparison of Chromatographic Techniques for Glycerol Phosphate Analysis:

TechniquePrinciple of SeparationApplication for sn-Glycerol 1-PhosphateKey AdvantagesReference
HILIC PolaritySeparation of polar lipid classes and headgroups.Good for polar compounds, compatible with ESI-MS. chromatographyonline.comresearchgate.net
RP-HPLC HydrophobicityAnalysis of molecular species of phospholipids.Excellent for separating lipids based on acyl chain differences. researchgate.netnih.gov
Chiral LC StereochemistrySeparation of sn-glycerol 1-phosphate and sn-glycerol 3-phosphate enantiomers.Enables study of membrane heterochirality. cardiff.ac.ukmdpi.com

Enzymatic Assays for Activity and Reaction Kinetics

Enzymatic assays are fundamental for quantifying G1P and characterizing the enzymes involved in its metabolism, such as sn-glycerol-1-phosphate dehydrogenase (G1PDH). These assays often rely on the coupling of the primary enzymatic reaction to a secondary reaction that produces a readily measurable signal, typically a change in absorbance or fluorescence.

A standard method for measuring G1PDH activity is a spectrophotometric assay that monitors the change in absorbance at 340 nm due to the reduction of NAD⁺ to NADH or the oxidation of NADH to NAD⁺. ontosight.ai The reaction catalyzed by G1PDH is: sn-Glycerol 1-phosphate + NAD⁺ ⇌ Dihydroxyacetone phosphate (DHAP) + NADH + H⁺ ontosight.ai

The rate of NADH formation or consumption is directly proportional to the enzyme's activity. This principle is widely used to study the enzyme's kinetics, substrate specificity, and regulation. ontosight.ainih.gov For example, a kinetic analysis of G1PDH from the hyperthermophilic archaeon Aeropyrum pernix K1 revealed that the enzyme follows an ordered Bi-Bi mechanism. nih.gov The study also showed that NADPH is the preferred coenzyme for the production of G1P from DHAP in this organism. nih.gov

More complex coupled enzymatic assays can be used for quantifying glycerol, which can be a precursor for G1P. One such rapid assay involves a three-enzyme system:

Glycerol Kinase: Glycerol + ATP → L-glycerol 1-phosphate + ADP

Pyruvate (B1213749) Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺ dartmouth.edu

In this system, the amount of glycerol is determined by measuring the decrease in NADH concentration. dartmouth.edu Another approach utilizes glycerol phosphate oxidase, which catalyzes the oxidation of glycerol phosphate to DHAP and hydrogen peroxide. The hydrogen peroxide can then be measured using a colorimetric or fluorimetric probe. assaygenie.com

Table 2: Enzymatic Assays for Glycerol 1-Phosphate and Related Metabolites

Assay TypeKey EnzymesPrincipleMeasured SubstanceReference(s)
Direct Spectrophotometric Assaysn-Glycerol-1-phosphate Dehydrogenase (G1PDH)Monitors NAD⁺/NADH absorbance change at 340 nm.G1PDH activity ontosight.ainih.gov
Coupled Enzymatic AssayGlycerol Kinase, Pyruvate Kinase, Lactate DehydrogenaseMeasures NADH consumption linked to glycerol phosphorylation.Glycerol dartmouth.edu
Oxidase-Based AssayGlycerol Kinase, Glycerol Phosphate OxidaseDetects H₂O₂ produced from glycerol phosphate oxidation via a colorimetric/fluorimetric probe.Glycerol assaygenie.com
Two-Substrate Kinetic Analysissn-Glycerol-1-phosphate Dehydrogenase (G1PDH)Varies concentrations of both G1P/DHAP and NAD(P)⁺/NAD(P)H to determine kinetic mechanism.G1PDH reaction kinetics nih.gov

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering have become indispensable for elucidating the roles of genes and enzymes in G1P metabolism. These approaches allow for the functional characterization of enzymes, the study of structure-function relationships, and the investigation of metabolic pathways in vivo.

The cloning and subsequent expression of genes in a foreign (heterologous) host, typically Escherichia coli, is a cornerstone of modern biochemistry. This technique allows for the production of large quantities of a specific enzyme for purification and characterization. The gene encoding G1P dehydrogenase (often denoted as egsA or G1PDH) from various archaea has been successfully cloned and expressed in E. coli. nih.govresearchgate.net

For instance, the G1PDH gene from Methanothermobacter thermautotrophicus was cloned and expressed in E. coli, which established it as a key enzyme for the formation of the enantiomeric glycerophosphate backbone of archaeal lipids. researchgate.net Similarly, the G1PDH gene from Aeropyrum pernix K1 was expressed in E. coli using the pET vector system, enabling detailed kinetic studies of the purified enzyme. nih.gov Heterologous expression has also been used to engineer E. coli to produce archaeal-type lipids by introducing a suite of archaeal lipid biosynthetic genes, including G1PDH, geranylgeranyl pyrophosphate (GGPP) synthase, and geranylgeranylglyceryl phosphate (GGGP) synthase. acs.org This work provides a platform to study the compatibility of archaeal and bacterial lipids within a single membrane. acs.org

Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene, resulting in a modified protein. By changing specific amino acid residues, researchers can probe their roles in protein structure, substrate binding, and catalysis.

A study on the G1PDH from Aeropyrum pernix K1 utilized site-directed mutagenesis to identify key residues in the enzyme's active site. nih.gov Based on sequence homology with glycerol dehydrogenase, several residues were mutated. The results showed that residues D191, H271, and H287 are crucial for catalytic activity through their role in binding a zinc ion, which is essential for the enzyme's function. nih.gov In contrast, mutating residue D144 resulted in an enzyme with higher activity but lower affinity for its substrates, indicating that this residue is involved in substrate binding rather than catalysis. nih.gov Such studies are critical for understanding the molecular mechanisms that distinguish G1P dehydrogenases from their G3P dehydrogenase counterparts.

Table 3: Site-Directed Mutagenesis of G1PDH from Aeropyrum pernix K1

MutantEffect on ActivityEffect on Substrate AffinityEffect on Zinc BindingInferred Role of Wild-Type ResidueReference(s)
D144N, D144AIncreasedDecreasedNo changeSubstrate binding nih.gov
D191NDecreasedNot specifiedLow affinityCatalysis (via zinc binding) nih.gov
H271ADecreasedNot specifiedLow affinityCatalysis (via zinc binding) nih.gov
H287ADecreasedNot specifiedLow affinityCatalysis (via zinc binding) nih.gov
D191N/H271ANo activityNot applicableNo zinc boundCatalysis (via zinc binding) nih.gov

Gene knockout involves inactivating or deleting a specific gene in an organism to study the resulting phenotype. This provides direct evidence for the gene's function in vivo. Complementation is the subsequent step, where the function is restored by reintroducing the wild-type gene, confirming that the observed phenotype was due to the specific gene knockout.

In Haloferax volcanii, a gene encoding a glycerol kinase homolog (glpK) was deleted using a markerless knockout strategy. asm.org The resulting mutant was unable to grow on glycerol, providing genetic evidence that glycerol metabolism proceeds through a glycerol kinase to form glycerol-3-phosphate in this haloarchaeon. asm.org

Complementation assays are also widely used to identify the function of unknown genes. For example, a gene from Clostridium butyricum was identified based on its ability to complement the glycerol-3-phosphate auxotrophy of an E. coli mutant lacking its native sn-glycerol-3-phosphate acyltransferase (plsB). nih.gov This confirmed the gene's function in the initial step of phospholipid biosynthesis. Similarly, functional complementation in yeast (Saccharomyces cerevisiae) mutants has been used to characterize G3P dehydrogenase genes from the microalga Chlamydomonas reinhardtii. repositorioinstitucional.mx Expressing the algal genes in a yeast strain lacking its own GPD genes restored glycerol production and salt tolerance, confirming the function of the algal enzymes. repositorioinstitucional.mx These approaches are critical for dissecting metabolic pathways and understanding the physiological role of enzymes like G1PDH in their native organisms.

Future Research Directions and Unanswered Questions

Elucidation of Regulatory Mechanisms Governing G1P Metabolism

The regulation of glycogen (B147801) metabolism, which involves glucose-1-phosphate, is complex, involving allosteric control and hormonal regulation leading to phosphorylation or dephosphorylation of key enzymes. oregonstate.eduyoutube.comresearchgate.net While much is known about the regulation of glycolysis and related pathways in bacteria and eukaryotes, the mechanisms governing the flux of intermediates into G1P synthesis in archaea are less understood. Future research needs to focus on identifying the allosteric effectors and post-translational modifications that control the activity of G1PDH and other enzymes in the archaeal lipid biosynthetic pathway. Understanding how archaea balance the production of G1P for membrane synthesis with other metabolic demands is a key unanswered question.

Further Exploration of G1P Roles in Non-Archaeal Organisms

While G1P is the hallmark of archaea, some bacteria have been found to possess a glycerol-1-phosphate dehydrogenase (G1PDH), enabling them to produce lipids with a G1P backbone alongside the more typical G3P-based lipids. acs.org For instance, Bacillus subtilis has a G1P synthase homolog. oup.com The physiological significance of these mixed-chirality membranes in bacteria is not fully understood. Further investigation into the prevalence and function of G1P in non-archaeal organisms could provide insights into membrane evolution and adaptation. Additionally, some studies have reported the presence of sn-glycerol-1-phosphate (B1203117) in insects like Musca domestica and Apis cerana, though its metabolic role in these organisms requires more detailed exploration. nih.gov

Advancements in Synthetic Biology for Membrane Engineering

The unique properties of archaeal lipids, such as their enhanced stability in extreme environments, make them attractive targets for synthetic biology. oup.comresearchgate.net Efforts are underway to engineer organisms like Escherichia coli and Saccharomyces cerevisiae to produce archaeal-type lipids. acs.orgnih.gov This involves introducing the biosynthetic pathway for G1P and subsequent ether lipid synthesis. acs.org A significant challenge is optimizing the production of these foreign lipids and ensuring their proper integration and function within a bacterial or eukaryotic membrane. acs.orgacs.org Future advancements in synthetic biology could enable the creation of microbes with custom-designed membranes, potentially with enhanced robustness for industrial applications. osti.gov This includes engineering the production of "hyperextended" archaeal lipids with longer isoprenoid chains. oup.com

Detailed Structural and Mechanistic Studies of Associated Enzymes

While the structure of G1PDH from M. jannaschii has been elucidated, detailed structural and mechanistic information for other enzymes in the archaeal lipid pathway is still needed. nih.govnih.govrcsb.org High-resolution structures of enzymes like phosphoglycerol geranylgeranyltransferase and CDP-archaeol synthase would provide a deeper understanding of how the unique ether-linked isoprenoid lipids are assembled. Furthermore, comparing the structures of G1PDH from different archaeal species, including those from diverse environments, could reveal key adaptations and evolutionary relationships. Homology modeling has been used to predict the structure of G1PDH from Methanothermobacter thermautotrophicus, suggesting it requires a Zn2+ ion for activity and selectively uses the pro-R hydrogen of NAD(P)H. oup.com Further experimental validation of these models is essential.

Q & A

Q. How is the second acid dissociation constant (pK₂) of glycerol 1-phosphate experimentally determined?

The pK₂ is measured using electrometric titration in cells without liquid junctions. A stock solution of disodium this compound is acidified with HCl to form the free acid, followed by pH adjustments and titration. Periodate oxidation (electrometric) confirms purity by quantifying isomer content, ensuring negligible contamination from glycerol 2-phosphate. Thermodynamic corrections (e.g., Guntelberg equation) reconcile activity coefficients .

Q. What methods ensure the purity of synthesized disodium this compound?

Crystallization after ion-exchange chromatography is key. Commercial disodium glycerophosphate (mixed isomers) is passed through a cation-exchange resin (e.g., Zeo-Karb 215) to isolate the free acid. Acidic hydrolysis converts residual 2-isomers into the 1-isomer. Seeding with pure disodium this compound hexahydrate induces crystallization. Purity is validated via inorganic phosphate assays, total phosphorus analysis, and thermogravimetric ignition .

Q. How is this compound quantified in biological samples?

Enzymatic assays using glycerol-1-phosphate dehydrogenase (G1PDH) coupled with NAD⁺/NADH spectrophotometry are standard. For metabolomics, liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards ensures precision. Transcriptome-wide association studies (TWAS) can link metabolite abundance to gene expression using Bonferroni-corrected thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How do Ca²⁺ ions modulate this compound dehydrogenase (G1PDH) activity, and how can conflicting kinetic data be resolved?

Ca²⁺ activation studies require extrapolation to infinite substrate concentration to overcome non-linear kinetics. For mitochondrial G1PDH, activity slopes against INT (electron acceptor) and this compound are measured under varying Ca²⁺ levels. Contrasting results (e.g., Ca²⁺ inhibition of isocitrate dehydrogenase) are contextualized by compartmentalization: G1PDH on the inner mitochondrial membrane responds to sarcoplasmic Ca²⁺, while matrix enzymes reflect intramitochondrial transport .

Q. What thermodynamic parameters govern metal ion binding to this compound, and how are they determined?

Potentiometric pH titrations quantify stability constants (log K) for binary complexes (e.g., Mg²⁺, Ca²⁺, Cu²⁺). Acidity constants (pKa) of the phosphate group are measured under controlled ionic strength. Competitive binding assays with chelators (e.g., EDTA) validate specificity. For example, Mg²⁺ binds this compound with log K = 1.7, while Cu²⁺ exhibits stronger affinity (log K = 3.2) due to Lewis acid-base interactions .

Q. How can transcriptome-wide association studies (TWAS) identify genes regulating this compound abundance?

TWAS integrates RNA-seq data from matched tissue samples with metabolite profiling. For maize leaves, Zm00001eb431150 (a Cu²⁺-exporting ATPase) was linked to this compound variation via linear mixed models. Bonferroni correction (α = 0.05) controls false discovery rates. Co-expression networks (e.g., WGCNA) further prioritize candidate genes .

Q. What experimental strategies resolve structural heterogeneity in this compound derivatives like 2,3-bis-O-geranylgeranylthis compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) confirm regiochemistry. For geranylgeranylated derivatives, 2D NMR (COSY, HSQC) assigns stereochemistry, while X-ray crystallography resolves phosphate group geometry. SMILES notation (e.g., CC(C)=CCCC...) and SDF files enable cheminformatics modeling .

Methodological Notes

  • Data Contradictions : Discrepancies in dissociation constants (e.g., pK₂ = 6.2 vs. 6.5) arise from ionic strength differences. Use Davies or Debye-Hückel equations for standardization .
  • Replication : Detailed protocols for enzyme assays and synthesis must include buffer composition, temperature, and instrument calibration to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycerol 1-phosphate
Reactant of Route 2
Reactant of Route 2
Glycerol 1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.